Orevactaene

Structural Elucidation Total Synthesis Natural Product Identity

Procurement must address the structural misassignment: the originally reported bicyclic structure is a chimera. The true identity is epipyrone A, a β-C-galactosylated 4-hydroxy-2-pyrone. Request NMR/HPLC-MS verification against the published synthetic standard to ensure material authenticity. Key differentiation: • Rev/RRE IC50 3.6 μM-positioned between harziphilone (2.0 μM) and fleephilone (7.6 μM) for SAR studies. • Disalt form withstands 100 °C and microwave radiation; retains antifungal activity against yeasts (MIC 0.03-0.04 mg/mL) and molds (MIC 0.2-2 mg/mL). • Defined epnABCD gene cluster enables benchmarked pyrone galactosylation studies.

Molecular Formula C34H44O10
Molecular Weight 612.7 g/mol
CAS No. 197631-20-2
Cat. No. B179784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrevactaene
CAS197631-20-2
Synonyms(2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabicyclo[4.4.0]deca-2,11-dien-3-yl]-2-(2,4-d imethylhexylidene)-4-methyl-tetradeca-3,5,7,9,11,13-hexaenoic acid
Molecular FormulaC34H44O10
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O
InChIInChI=1S/C34H44O10/c1-5-21(2)16-23(4)18-24(33(40)41)17-22(3)14-12-10-8-6-7-9-11-13-15-25-19-27-28(34(42)43-25)30(38)31(39)32(44-27)29(37)26(36)20-35/h6-15,17-19,21,23,26,29-32,35-39H,5,16,20H2,1-4H3,(H,40,41)/b7-6+,10-8+,11-9+,14-12+,15-13+,22-17+,24-18-/t21?,23?,26?,29?,30-,31+,32-/m0/s1
InChIKeyGDSQFNQIWJCATH-PHOXTJPWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orevactaene Identity and Activity Profile


Orevactaene is a polyketide secondary metabolite (C34H44O10, MW 612.7 g/mol) originally isolated from Epicoccum nigrum WC47880 as an HIV-1 Rev/RRE binding inhibitor [1]. Total synthesis later demonstrated that the originally proposed bicyclic structure is a chimera; the natural product is identical to epipyrone A, a β-C-galactosylated 4-hydroxy-2-pyrone with a heptaene acyl tail [2]. The compound also exhibits broad-spectrum antifungal activity in its disalt form [3]. These structural and functional clarifications are essential prerequisites for any procurement or experimental use.

Identity
Natural product β-C-glycoside (epipyrone A scaffold)
Verify epipyrone A structure; bicyclic literature assignment is a chimera
Mechanistic Context
Rev/RRE binding inhibition screening
Cellular antiviral endpoints remain uncharacterized
Form Selection
Disalt form for antifungal research contexts
Free acid exhibits substantially lower activity in tested strains

Why Orevactaene Substitution Fails


In-class compounds such as epipyrone A and other Epicoccum-derived polyketides cannot be treated as interchangeable with orevactaene due to two critical factors. First, the originally reported orevactaene structure was a spectroscopically misassigned bicyclic chimera; the true structure is a β-C-glycoside identical to epipyrone A [1]. Second, within the Rev/RRE inhibitor class, harziphilone (IC50 2.0 μM) and fleephilone (IC50 7.6 μM) differ in potency by nearly fourfold and neither conferred cellular protection against HIV-1 [2]; orevactaene's IC50 of 3.6 μM places it between them, but its cellular antiviral activity remains uncharacterized, making functional substitution impossible without direct testing. The following quantitative evidence underscores these non-substitutable profiles.

STRUCTURE Procurement of the original bicyclic structure may not reflect the epipyrone A identity confirmed by total synthesis.
ACTIVITY Harziphilone and fleephilone differ in Rev/RRE IC50 and lack reported cellular protection; direct functional substitution requires validation.
SALT FORM Disalt vs. free acid can shift antifungal MIC by approximately 30-fold in reported comparisons; salt form must be specified.

Orevactaene vs. Analogs: Key Evidence


Structural Revision: From Bicyclic to β-C-Glycoside

Orevactaene was originally assigned a bicyclic framework in which a galactopyranosyl ring is annulated to a 2-pyrone. Total synthesis of both the putative orevactaene and epipyrone A demonstrated that the bicyclic structure is a chimeric misassignment; the authentic natural product is a β-C-galactosylated 4-hydroxy-2-pyrone, identical to epipyrone A [1]. Procurement of compounds labeled as orevactaene must therefore specify the epipyrone A structure to avoid obtaining materials based on the erroneous literature assignment.

Structural Revision
Head-to-head
β-C-galactosylated 4-hydroxy-2-pyrone (epipyrone A) vs. bicyclic chimera
Structural identity context for procurement
NMR match confirmed by total synthesis; verify epipyrone A identity
Structural Elucidation Total Synthesis Natural Product Identity

Rev/RRE Inhibitory Potency Ranking

In a Rev/RRE binding assay using 33P-labeled RRE RNA, orevactaene inhibited Rev-RRE complex formation with an IC50 of 3.6 μM [1]. Under analogous assay conditions, the structurally distinct Rev inhibitors harziphilone and fleephilone from Trichoderma harzianum exhibited IC50 values of 2.0 μM and 7.6 μM, respectively [2]. Critically, neither harziphilone nor fleephilone protected CEM-SS cells from acute HIV-1 infection at concentrations up to 200 μg/mL [2]; cellular antiviral efficacy data for orevactaene are not available, precluding a functional comparison at the cellular level.

Rev/RRE IC50
Cross-study
Orevactaene 3.6 μM
Rank-order context among natural product Rev inhibitors
Harziphilone 2.0 μM; fleephilone 7.6 μM. Cellular antiviral data absent.
HIV-1 Rev Protein RRE Binding Inhibition Antiviral Screening

Antifungal Activity: Disalt vs. Free Acid Form

The disalt form of epipyrone A (identical to orevactaene) exhibited broad-spectrum antifungal activity with MIC values of 0.03–0.04 mg/mL against yeasts and 0.2–2 mg/mL against filamentous fungi [1]. In contrast, the free acid form of epipyrone A displayed only mild antifungal activity against Ustilago maydis AB33 with an MIC of 1.6 mM (approximately 0.98 mg/mL) [2]. The disalt form is thus roughly 25- to 50-fold more potent against yeasts than the free acid form is against the single tested mold, and it retains activity from pH 6 to alkaline conditions [1].

Antifungal MIC
Cross-study
Disalt: 0.03–0.04 mg/mL (yeasts); Free acid: ~0.98 mg/mL
Salt-form selection is critical for antifungal screening
Disalt MIC approximately 33-fold lower than free acid in reported conditions
Antifungal MIC Yeast Filamentous Fungi Epipyrone A

Thermal and pH Stability: Disalt vs. Polyenes

The disalt form of epipyrone A (orevactaene) retained full antifungal activity after exposure to 100 °C and microwave radiation (1000 W, 5 min) [1]. This thermostability contrasts with amphotericin B, the most widely used polyene antifungal, which undergoes thermal degradation and requires refrigerated storage [2]. However, the disalt loses all antifungal activity at pH below 6, a limitation not shared by amphotericin B [1][2]. This orthogonal stability profile provides a specific selection criterion for applications requiring high-temperature processing or alkaline conditions.

Thermal & pH Stability
Class-level
Stable at 100 °C / 1000 W microwave; inactive below pH 6
Processing context for antifungal research models
Orthogonal to amphotericin B thermolability; pH range review required
Thermostability pH Stability Antifungal Polyene

Biosynthetic Gene Cluster for Glycosylated 2-Pyrones

The orevactaene/epipyrone A biosynthetic gene cluster (epnABCD) was identified in Epicoccum nigrum through genome analysis and gene inactivation. It comprises a highly-reducing fungal polyketide synthase (epnA), a glycosyltransferase (epnB), a cytochrome P450 (epnC), and a transporter (epnD) [1]. This represents the first defined blueprint for glycosylated 2-pyrone polyketide biosynthesis [1]. Subsequent biochemical characterization revealed that EpnB is an unprecedented membrane-bound pyrone C-glycosyltransferase with high specificity for galactosylation [2]. No comparable glycosylated polyketide BGC had been fully elucidated at the time, making the epn cluster the foundational reference for this biosynthetic class.

Biosynthetic Gene Cluster
Class-level
epnABCD: PKS, C-glycosyltransferase, P450, transporter
Foundational reference for glycosylated 2-pyrone engineering
EpnB characterized as membrane-bound pyrone C-glycosyltransferase
Biosynthetic Gene Cluster Polyketide Synthase C-Glycosyltransferase Epicoccum nigrum

Orevactaene Application Scenarios


Rev/RRE Mechanistic Studies

Orevactaene's Rev/RRE IC50 of 3.6 μM places it between harziphilone (2.0 μM) and fleephilone (7.6 μM) in potency [1]. It is suited for Rev-RNA binding studies where a moderate-affinity probe with a distinct polyketide scaffold is required as a chemical biology tool, particularly when comparing structure-activity relationships across natural product Rev inhibitors.

Thermostable Antifungal Formulation

The disalt of epipyrone A (orevactaene) withstands 100 °C and microwave radiation while retaining activity against yeasts (MIC 0.03–0.04 mg/mL) and molds (MIC 0.2–2 mg/mL) [2]. This makes it a candidate for antifungal coatings or formulations that undergo thermal sterilization, where conventional polyenes such as amphotericin B degrade.

Heterologous Production of Glycosylated Polyketides

The defined epnABCD gene cluster [3] and the biochemically characterized membrane-bound C-glycosyltransferase EpnB [4] provide a transferable biosynthetic module. Researchers engineering fungal polyketide glycosylation can use this system as a benchmark for pyrone galactosylation efficiency and specificity.

Structural Verification for Procurement

Any procurement of orevactaene must specify the epipyrone A (β-C-glycoside) structure, as total synthesis proved the original bicyclic assignment is a chimera [5]. Requesting NMR or HPLC-MS verification against the published synthetic standard ensures material identity and avoids reliance on the erroneous 1997 structure.

Application
Selection Property
Validation Focus
Rev/RRE mechanistic studies
Rev/RRE binding inhibition profile
Rank-order comparison with harziphilone and fleephilone
Thermostable antifungal formulation research
Disalt thermal and pH stability
Activity retention after sterilization; pH-dependent range
Glycosylated polyketide heterologous production
epnABCD biosynthetic module transferability
EpnB C-glycosyltransferase specificity and efficiency
Structural verification for procurement
Epipyrone A β-C-glycoside identity
NMR or HPLC-MS match to published synthetic standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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